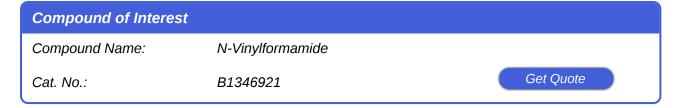


N-Vinylformamide: A Comprehensive Technical Guide for Researchers

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An In-depth Exploration of the Chemical Properties, Structure, and Reactivity of a Versatile Monomer

N-Vinylformamide (NVF) is a reactive vinyl monomer that serves as a critical building block for the synthesis of a wide range of functional polymers. Its unique chemical structure, comprising a vinyl group attached to a formamide moiety, imparts a valuable combination of properties, including high reactivity and water solubility. This technical guide provides a detailed overview of the core chemical properties, structure, synthesis, reactivity, and safety considerations of **N-Vinylformamide**, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Properties

N-Vinylformamide, with the chemical formula C_3H_5NO , is a colorless to pale yellow liquid.[1] The presence of both a polymerizable vinyl group and a hydrophilic formamide group makes it a versatile monomer for the creation of functional polymers with tailored properties.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Vinylformamide** is presented in the table below, compiled from various sources.



Property	Value	References
Molecular Weight	71.08 g/mol	
CAS Number	13162-05-5	
Appearance	Colorless to amber to dark green clear liquid	[1]
Melting Point	-16 °C	[1]
Boiling Point	210 °C	[1]
Density	1.014 g/mL at 25 °C	[1]
Refractive Index (n20/D)	1.494	
Vapor Pressure	~0.1 mmHg (25 °C)	
Flash Point	102 °C (215.6 °F)	[1]
Solubility	Water soluble	
Stabilizer	Typically contains 25-55 ppm 4-Hydroxy-TEMPO	

Spectroscopic Data

The structural features of **N-Vinylformamide** can be elucidated using various spectroscopic techniques.



Spectroscopic Data	Description	References
¹ H NMR	Spectra available for detailed structural analysis.	[2]
¹³ C NMR	Spectra available for detailed structural analysis.	[2][3]
FTIR	Neat spectra show characteristic peaks for the vinyl and formamide groups.	[2][4]
Raman	Spectra available for vibrational analysis.	[2][5]
UV λmax	225 nm (in Methanol)	[1]

Synthesis and Purification

The industrial synthesis of **N-Vinylformamide** has evolved over time, with various methods developed to improve efficiency and safety.

Synthesis of N-Vinylformamide

One common synthetic route involves the reaction of acetaldehyde with formamide to produce N-(1-hydroxyethyl)formamide, which is then esterified and subsequently cracked to yield **N-Vinylformamide**.[6][7]

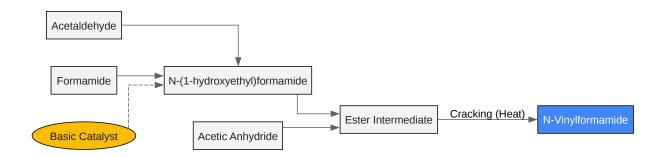
A detailed experimental protocol for a lab-scale synthesis is as follows:

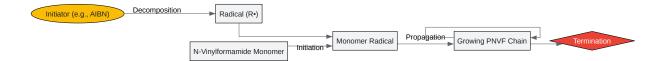
Experimental Protocol: Synthesis of **N-Vinylformamide**[6]

- Reaction Setup: To a reaction vessel, add 45g (1.0 mol) of formamide and 0.9g of a composite basic catalyst (e.g., 0.7g of potassium carbonate and 0.2g of triethylamine).
- Deoxygenation: Deoxygenate the mixture by purging with nitrogen.
- Addition of Acetaldehyde: Cool the mixture to 10°C and slowly add 150g (3.4 mol) of acetaldehyde dropwise.

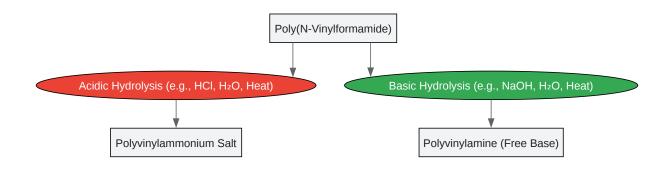


- Formation of Hydroxyethyl Formamide: Maintain the reaction at 10°C for 3 hours to form hydroxyethyl formamide.
- Esterification: Under a nitrogen atmosphere, add 153g (1.5 mol) of acetic anhydride to the reaction mixture in a closed flask. Continue the reaction for 10 hours at a temperature of 35°C to obtain the ester compound.
- Cracking: Heat the ester compound at 60°C for 3.5 hours to induce cracking and form N-Vinylformamide.
- Purification: The resulting mixture is purified by rectification under reduced pressure (100-150 Pa) to obtain N-Vinylformamide.









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